REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12](=O)[CH2:13][Cl:14])[CH2:7][CH2:6][CH2:5]2.B.C1COCC1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH2:13][Cl:14])[CH2:7][CH2:6][CH2:5]2 |f:1.2|
|
Name
|
|
Quantity
|
0.546 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)C(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)C(CCl)=O
|
Name
|
|
Quantity
|
18.9 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by dropwise addition of methanol (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes at 0° C
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified directly on silica gel eluting with 10% ethyl acetate/90% hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCCN(C2=CC1)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.519 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |